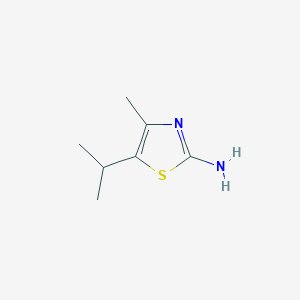

5-Isopropyl-4-methylthiazol-2-amine

描述

属性

IUPAC Name |

4-methyl-5-propan-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-4(2)6-5(3)9-7(8)10-6/h4H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKDQFQWYDHSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439168 | |

| Record name | 4-Methyl-5-(propan-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18193-59-4 | |

| Record name | 4-Methyl-5-(propan-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 2-Aminothiazole Scaffold

An In-depth Technical Guide to the Synthesis of 4-Isopropyl-5-methylthiazol-2-amine

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic system is a key component in a wide array of pharmaceuticals demonstrating antibacterial, anti-inflammatory, anticancer, and antifungal properties.[1][3] The unique electronic and structural features of the 2-aminothiazole ring allow for diverse interactions with biological targets, making it a focal point for drug discovery and development professionals.

This guide provides a comprehensive technical overview of the synthesis of a specific derivative, 4-isopropyl-5-methylthiazol-2-amine (CAS: 101012-43-5). We will delve into the well-established Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring.[4][5] The discussion will encompass the underlying reaction mechanism, a detailed experimental protocol, and critical insights into process optimization and characterization, tailored for researchers and scientists in the field of drug development.

The Hantzsch Thiazole Synthesis: A Retrosynthetic Analysis

The most direct and widely employed route to 2-amino-4,5-disubstituted thiazoles is the Hantzsch synthesis, first reported by Arthur Hantzsch in 1887.[1][5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea.[5][6] For our target molecule, 4-isopropyl-5-methylthiazol-2-amine, the retrosynthetic disconnection points to two key starting materials: 3-bromo-4-methyl-2-pentanone and thiourea .

The overall synthetic transformation is depicted below:

Caption: Key mechanistic steps of the Hantzsch reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of 4-isopropyl-5-methylthiazol-2-amine. Optimization may be required based on laboratory conditions and reagent purity.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Bromo-4-methyl-2-pentanone | 179.05 | 8.95 g | 50 |

| Thiourea | 76.12 | 4.19 g | 55 |

| Ethanol (95%) | - | 100 mL | - |

| Sodium Bicarbonate (Sat. Sol.) | - | ~50 mL | - |

| Deionized Water | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-methyl-2-pentanone (8.95 g, 50 mmol) and thiourea (4.19 g, 55 mmol).

-

Solvent Addition: Add 100 mL of 95% ethanol to the flask.

-

Reaction: Stir the mixture and heat to reflux (approximately 80°C) using a heating mantle. The reaction is typically exothermic initially. Maintain reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate with stirring until the solution is neutral or slightly basic (pH ~7-8). This step neutralizes the hydrobromide salt formed during the reaction, precipitating the free amine product. [7]5. Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous ethanol mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 4-isopropyl-5-methylthiazol-2-amine.

Safety Precautions:

-

α-Haloketones are lachrymators and skin irritants. Handle 3-bromo-4-methyl-2-pentanone in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.

-

Ethanol is flammable. Ensure no open flames are nearby during the reflux.

Characterization and Data

The identity and purity of the synthesized 4-isopropyl-5-methylthiazol-2-amine should be confirmed by standard analytical techniques.

Physical Properties & Expected Yield:

| Parameter | Value |

| Molecular Formula | C₇H₁₂N₂S |

| Molar Mass | 156.25 g/mol [8] |

| Appearance | Expected to be a solid |

| Purity (Typical) | >95% after purification [8] |

| Expected Yield | 75-90% |

Spectroscopic Data (Predicted):

-

¹H NMR:

-

A doublet for the six methyl protons of the isopropyl group.

-

A septet for the methine proton of the isopropyl group.

-

A singlet for the methyl group attached to the thiazole ring.

-

A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals corresponding to the two types of methyl carbons (isopropyl and ring-attached).

-

A signal for the methine carbon of the isopropyl group.

-

Signals for the three sp² hybridized carbons of the thiazole ring, with the carbon at the 2-position (bearing the amino group) being the most deshielded.

-

-

IR Spectroscopy:

-

N-H stretching vibrations for the primary amine group (typically two bands in the range of 3100-3500 cm⁻¹).

-

C=N stretching vibration characteristic of the thiazole ring (around 1600-1650 cm⁻¹).

-

C-H stretching and bending vibrations for the alkyl groups.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observed at m/z = 156.

-

Conclusion

The Hantzsch thiazole synthesis offers a reliable, high-yielding, and straightforward pathway for the preparation of 4-isopropyl-5-methylthiazol-2-amine. [6]By reacting 3-bromo-4-methyl-2-pentanone with thiourea under reflux conditions, the target molecule can be obtained in good purity after a standard workup and purification. A thorough understanding of the reaction mechanism allows for rational optimization and troubleshooting. The protocol and characterization data provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis of medicinally relevant heterocyclic compounds.

References

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Bekkali, N., et al. (2018).

-

Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]

-

LookChem. (n.d.). 3-Bromo-4-methylpentan-2-one. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-bromo-4-chloro-3,3,4-trimethyl-2-pentanone. Retrieved from [Link]

-

Journal of Chemical Education. (2000). Learning from the Hantzsch synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 5-Isopropyl-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-methyl-2-pentanone. Retrieved from [Link]

-

ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pentanone, 3-bromo-4-hydroxy-4-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropyl-4-(N-methyl)amino-methyl thiazole. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. synarchive.com [synarchive.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. youtube.com [youtube.com]

- 8. 2-Amino-4-isopropyl-5-methylthiazole 95% | CAS: 101012-43-5 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Chemical Properties of 5-Isopropyl-4-methylthiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-isopropyl-4-methylthiazol-2-amine, a substituted 2-aminothiazole. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities.[1] This document will delve into the predicted chemical characteristics, a proposed synthetic route based on the well-established Hantzsch thiazole synthesis, and expected spectroscopic data for the title compound. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust predictive profile for research and development purposes.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring is a five-membered heterocyclic motif containing both sulfur and nitrogen, which is a cornerstone in the architecture of many biologically active molecules.[2][3] When substituted with an amino group at the 2-position, the resulting 2-aminothiazole core exhibits a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] This broad utility has established the 2-aminothiazole moiety as a "privileged scaffold" in drug discovery, making novel derivatives such as this compound attractive targets for synthesis and biological evaluation. The specific substitution pattern of an isopropyl group at the 5-position and a methyl group at the 4-position is anticipated to modulate the compound's lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Proposed Synthesis: The Hantzsch Thiazole Synthesis

The most versatile and widely adopted method for the preparation of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of this compound, the key precursors are thiourea and the α-bromoketone, 3-bromo-4-methylpentan-2-one.

Synthesis of the α-Haloketone Precursor: 3-Bromo-4-methylpentan-2-one

The synthesis of 3-bromo-4-methylpentan-2-one can be achieved through the bromination of 4-methylpentan-2-one. This reaction typically proceeds via an enol or enolate intermediate, with the bromine atom adding to the α-carbon.

Experimental Protocol: Synthesis of 3-Bromo-4-methylpentan-2-one

-

Materials: 4-methylpentan-2-one, Bromine (Br₂), suitable solvent (e.g., methanol, acetic acid).

-

Procedure:

-

Dissolve 4-methylpentan-2-one in the chosen solvent in a reaction flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is typically exothermic and the rate of addition should be controlled to maintain the temperature.

-

After the addition is complete, allow the reaction mixture to stir for a specified period at room temperature to ensure complete conversion.

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove any excess bromine.

-

Perform an aqueous workup, extracting the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to yield the crude 3-bromo-4-methylpentan-2-one.

-

Purification can be achieved by vacuum distillation.

-

Hantzsch Condensation to form this compound

The synthesized 3-bromo-4-methylpentan-2-one can then be reacted with thiourea to form the target thiazole ring. The mechanism involves an initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of this compound

-

Materials: 3-bromo-4-methylpentan-2-one, Thiourea, Ethanol.

-

Procedure:

-

Dissolve 3-bromo-4-methylpentan-2-one and an equimolar amount of thiourea in ethanol in a round-bottom flask.

-

Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base (e.g., aqueous sodium bicarbonate or ammonia) to precipitate the free base of the 2-aminothiazole.

-

Collect the precipitate by filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

-

Chemical and Physical Properties (Predicted)

While experimental data for this compound is scarce, we can predict its properties based on its structure and data from similar compounds like 4-isopropyl-5-methyl-1,3-thiazol-2-amine.[5]

| Property | Predicted Value | Rationale |

| Molecular Formula | C₇H₁₂N₂S | Based on atomic composition. |

| Molecular Weight | 156.25 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white or light brown solid | Typical for small molecule 2-aminothiazole derivatives. |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water. | The presence of the isopropyl and methyl groups increases lipophilicity. |

| Melting Point | Expected to be a solid at room temperature with a defined melting point. | Similar 2-aminothiazoles are solids. |

| pKa | The amino group is expected to be basic, with a pKa in the range of 5-7. | The endocyclic nitrogen can also be protonated. |

Spectroscopic Analysis (Predicted)

The structural features of this compound suggest characteristic spectroscopic signatures.

¹H NMR Spectroscopy

-

Isopropyl Group: A doublet for the six methyl protons (around 1.2-1.4 ppm) and a septet for the methine proton (around 3.0-3.3 ppm).

-

Methyl Group: A singlet for the three methyl protons attached to the thiazole ring (around 2.2-2.4 ppm).

-

Amino Group: A broad singlet for the two amine protons (variable chemical shift, typically 5.0-7.0 ppm), which would be exchangeable with D₂O.

-

Thiazole Ring Proton: The C-H proton on the thiazole ring is absent in this specific isomer.

¹³C NMR Spectroscopy

-

Thiazole Ring Carbons: Three distinct signals for the carbons of the thiazole ring, with the carbon at the 2-position (bearing the amino group) being the most downfield.

-

Isopropyl Group: Two signals, one for the two equivalent methyl carbons and one for the methine carbon.

-

Methyl Group: A signal for the methyl carbon attached to the thiazole ring.

Infrared (IR) Spectroscopy

-

N-H Stretching: As a primary amine, two characteristic sharp to medium bands are expected in the region of 3300-3500 cm⁻¹.

-

N-H Bending: A bending vibration for the primary amine is expected around 1600-1650 cm⁻¹.

-

C=N and C=C Stretching: Vibrations associated with the thiazole ring are expected in the 1500-1600 cm⁻¹ region.

-

C-N Stretching: A band corresponding to the C-N stretch is expected around 1300-1350 cm⁻¹.

-

C-H Stretching: Aliphatic C-H stretching from the isopropyl and methyl groups will be observed below 3000 cm⁻¹.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 156.

-

Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of a methyl group from the isopropyl substituent (M-15) and potentially cleavage of the isopropyl group itself. Alpha cleavage adjacent to the amino group is also a possibility.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is dictated by the nucleophilicity of its nitrogen atoms and the aromaticity of the thiazole ring.

-

N-Acylation and N-Alkylation: The exocyclic amino group is expected to readily undergo reactions with acylating and alkylating agents.

-

Diazotization: The primary amino group can be diazotized to form a diazonium salt, which can then be used in various subsequent reactions.

-

Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution, although the position of substitution will be directed by the existing substituents.

Potential Applications in Drug Development

Given the established biological significance of the 2-aminothiazole scaffold, this compound represents a valuable building block for the synthesis of novel therapeutic agents. The lipophilic isopropyl and methyl groups may enhance cell membrane permeability and interaction with hydrophobic pockets of biological targets. Potential areas of application include:

-

Antimicrobial Agents: Many 2-aminothiazole derivatives exhibit potent antibacterial and antifungal activities.[1][3]

-

Anticancer Agents: The scaffold is present in several kinase inhibitors and other anticancer drugs.

-

Anti-inflammatory Drugs: Derivatives have been explored for their anti-inflammatory properties.

Safety and Handling

While a specific safety data sheet for this compound is not available, compounds of this class should be handled with care. It is recommended to treat this compound as potentially harmful if swallowed, and as a skin and eye irritant. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a promising, yet underexplored, derivative of the medicinally important 2-aminothiazole family. This technical guide provides a foundational understanding of its predicted chemical properties, a reliable synthetic pathway via the Hantzsch synthesis, and expected spectroscopic characteristics. The insights presented herein are intended to facilitate further research into this compound and its potential applications in drug discovery and development. The synthesis of this molecule and the empirical validation of its properties are encouraged to expand the chemical space of biologically relevant 2-aminothiazoles.

References

-

Molecules. (2025, April 7). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. PubMed. Retrieved from [Link]

-

LookChem. (n.d.). 3-Bromo-4-methylpentan-2-one. Retrieved from [Link]

- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2025, August 6). Acta Chimica Slovenica.

-

PMC. (2025, April 7). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]

- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

-

Semantic Scholar. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-4-methylpentan-2-one. Retrieved from [Link]

-

Filo. (2025, June 17). Can 2-bromo-4-methylpentane be efficiently synthesized from 1-bromo-4-met... Retrieved from [Link]

-

PubChem. (n.d.). 5-Isopropyl-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

-

Molecules. (2013, October). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-methyl-2-pentanone. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-bromo-4-methylpentan-2-one. Retrieved from [Link]

-

FEMA. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropyl-4-(N-methyl)amino-methyl thiazole. Retrieved from [Link]

-

NIST. (n.d.). 5-Ethyl-2-isopropyl-4-methyl-thiazole. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-4-isopropyl-5-methylthiazole 95% | CAS: 101012-43-5 | AChemBlock [achemblock.com]

A Technical Guide to Isomeric Aminothiazoles: Spotlight on 4-Isopropyl-5-methylthiazol-2-amine

Executive Summary & Isomeric Context

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide addresses the chemical and synthetic attributes of substituted aminothiazoles, prompted by an inquiry into 5-Isopropyl-4-methylthiazol-2-amine .

A comprehensive search of established chemical databases reveals that this compound is not a commercially available or well-documented compound. It represents a novel or less-explored regioisomer. In contrast, its structural isomer, 4-Isopropyl-5-methylthiazol-2-amine , is cataloged and accessible. This whitepaper will, therefore, focus on the known isomer, providing the in-depth technical data requested by researchers, while also presenting the theoretical synthetic pathway for the requested, novel isomer. Understanding the synthesis and properties of the available isomer provides a critical framework for any future investigation into its less-characterized counterpart.

The structural distinction between these two key isomers is illustrated below.

Caption: Chemical structures of the requested (left) and documented (right) isomers.

Part 1: Core Identifiers and Physicochemical Properties

This section details the primary identifiers for 4-Isopropyl-5-methylthiazol-2-amine . Accurate identification is the first step in any rigorous scientific inquiry, ensuring reproducibility and correct sourcing of materials.

| Identifier | Value | Source |

| CAS Number | 101012-43-5 | [4] |

| IUPAC Name | 4-isopropyl-5-methylthiazol-2-amine | [4] |

| Molecular Formula | C₇H₁₂N₂S | [4][5] |

| Molecular Weight | 156.25 g/mol | [4][5] |

| Canonical SMILES | CC1=C(C(C)C)N=C(N)S1 | [4] |

| InChI Key | LTTMCOHWLSCDCV-UHFFFAOYSA-N | [5] |

| MDL Number | MFCD12784032 | [4][5] |

| Physical Form | Solid | [5] |

Part 2: Synthesis and Mechanistic Insights

The Hantzsch thiazole synthesis, first described in 1887, remains the most fundamental and widely used method for constructing the thiazole ring.[6] It involves the cyclocondensation of an α-haloketone with a thioamide.[7][8] For the preparation of 2-aminothiazoles, thiourea is used as the thioamide component.[1][7]

The reaction mechanism is initiated by a nucleophilic attack of the sulfur atom from thiourea on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the final aromatic thiazole.[1][8]

Caption: Generalized workflow for the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol: Synthesis of 4-Isopropyl-5-methylthiazol-2-amine

This protocol describes the synthesis of the title compound from 1-chloro-3-methylbutan-2-one and thiourea.

A. Materials and Equipment:

-

1-chloro-3-methylbutan-2-one (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol, 95%

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard filtration apparatus (Büchner funnel)

-

Thin-Layer Chromatography (TLC) apparatus

B. Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-chloro-3-methylbutan-2-one (1.0 eq) and thiourea (1.2 eq) in a minimal amount of 95% ethanol.

-

Reflux: Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using TLC (e.g., with a 1:1 ethyl acetate/hexane mobile phase) until the starting ketone spot has been consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the hydrohalic acid formed during the reaction. The free base product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and excess thiourea.

-

Purification: Dry the crude product. If necessary, purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-isopropyl-5-methylthiazol-2-amine.

C. Characterization:

-

Confirm the identity and purity of the product using standard analytical techniques:

-

¹H NMR: To verify the proton environment, including the characteristic isopropyl and methyl signals.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Melting Point: To assess purity.

-

Theoretical Synthesis of this compound

To synthesize the undocumented isomer, a different α-haloketone precursor is required: 2-bromo-3-methylpentan-4-one . The Hantzsch condensation would proceed with thiourea as described above. The primary challenge lies in the selective synthesis of this specific α-haloketone, which is not as readily available as the precursor for the documented isomer.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole moiety is a key pharmacophore due to its ability to act as a bioisostere for other functional groups and its capacity to engage in hydrogen bonding, which is crucial for binding to biological targets.[2][3]

Key Biological Activities Associated with the 2-Aminothiazole Scaffold:

-

Anticancer: The 2-aminothiazole core is found in several anticancer agents, with derivatives showing significant antiproliferative effects on various cancer cell lines.[1][3]

-

Antimicrobial & Antifungal: Many derivatives have demonstrated potent activity against various strains of bacteria and fungi.[1][2]

-

Anti-inflammatory: Certain substituted 2-aminothiazoles have been investigated for their anti-inflammatory properties.[1][3]

-

Antiviral & Anti-HIV: The scaffold has been incorporated into molecules with significant antiviral activity.[2][3]

-

Other Activities: The therapeutic potential extends to antitubercular, anticonvulsant, antidiabetic, and antihypertensive applications.[2]

The specific substitution pattern of isopropyl and methyl groups on the thiazole ring, as seen in 4-isopropyl-5-methylthiazol-2-amine, influences the molecule's lipophilicity and steric profile. These factors are critical in modulating its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and its binding affinity to specific biological targets. Therefore, this compound and its isomers serve as valuable building blocks for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Part 4: Safety & Handling

Proper handling of all chemicals is paramount. The following information is based on available data for 4-Isopropyl-5-methylthiazol-2-amine.

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation mark)[5]

-

Signal Word: Warning[5]

-

Hazard Statement: H302 - Harmful if swallowed.[5]

-

Precautionary Statement: P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[5]

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

References

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Abdel-Wahab, B. F., et al. (2012).

- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

-

SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 5-Isopropyl-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropyl-4-(N-methyl)amino-methyl thiazole. Retrieved from [Link]

- Siddiqui, N., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-7.

-

Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]

- Pathan, M. A., et al. (2023). Recent developments of 2-aminothiazoles in medicinal chemistry. Future Medicinal Chemistry.

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

Axxence Aromatic GmbH. (2023). natural 2-isopropyl-4-methylthiazole Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino-4-isopropyl-5-methylthiazole 95% | CAS: 101012-43-5 | AChemBlock [achemblock.com]

- 5. 4-Isopropyl-5-methyl-1,3-thiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. youtube.com [youtube.com]

5-Isopropyl-4-methylthiazol-2-amine: Mechanism of Action & Pharmacological Profiling

[1]

Executive Summary

This compound (CAS: 18193-59-4 / 30748-47-1) is a bioactive heterocyclic scaffold belonging to the 2-aminothiazole class.[1] While often utilized as a high-value intermediate in medicinal chemistry, this specific structural motif—characterized by the lipophilic 5-isopropyl and 4-methyl substitutions—confers distinct biological activity.[1]

Its primary mechanism of action (MOA) is the inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1) . By blocking the enzymatic conversion of primary amines into aldehydes and hydrogen peroxide, the molecule modulates oxidative stress and leukocyte trafficking during inflammation. Secondary mechanisms include anti-tubercular activity through the disruption of mycobacterial metabolic pathways and potential modulation of Transient Receptor Potential (TRP) channels.

Molecular Pharmacology: The VAP-1 Inhibition Pathway[1]

The core pharmacological activity of this compound lies in its interaction with VAP-1 (AOC3) , a copper-containing amine oxidase expressed on the surface of endothelial cells and adipocytes.

Mechanism of Binding

The 2-aminothiazole moiety acts as a mechanism-based inhibitor or a tight-binding reversible inhibitor of VAP-1.[1]

-

Active Site Interaction: The primary amine group (-NH₂) mimics the substrate (e.g., methylamine or benzylamine).[1] It enters the enzymatic pocket and interacts with the Topaquinone (TPQ) cofactor.

-

Steric Fit: The 5-isopropyl group provides critical lipophilic bulk that occupies the hydrophobic pocket adjacent to the active site, enhancing selectivity for VAP-1 over related amine oxidases like MAO-A or MAO-B.[1]

-

Catalytic Blockade: Upon binding, the molecule prevents the oxidative deamination of endogenous amines.[1] This halts the production of hydrogen peroxide (H₂O₂) and aldehydes (toxic byproducts that drive oxidative stress and protein cross-linking).

Downstream Signaling Effects

Inhibition of VAP-1 by this scaffold triggers a cascade of anti-inflammatory effects:

-

Reduced Leukocyte Extravasation: VAP-1 mediates the adhesion of lymphocytes to endothelial cells.[1] Blocking its enzymatic activity reduces the expression of adhesion molecules (e.g., E-selectin, ICAM-1) via NF-κB downregulation.

-

Oxidative Stress Reduction: Decreased H₂O₂ production limits endothelial damage and fibrosis progression, particularly in models of NASH (Non-Alcoholic Steatohepatitis) and Diabetic Nephropathy .[1]

Figure 1: Mechanism of VAP-1 inhibition by 2-aminothiazole scaffolds.[1] The molecule blocks the generation of toxic aldehydes and H₂O₂, preventing downstream inflammatory signaling.

Secondary Mechanism: Anti-Tubercular Activity[1][2]

Beyond VAP-1, derivatives of this compound have demonstrated significant anti-tubercular properties.

Target: Mycobacterial Metabolic Enzymes

Research indicates that the 2-aminothiazole core, particularly with lipophilic substitutions at the C-4 and C-5 positions (like the isopropyl group), interferes with mycolic acid synthesis or cellular respiration in Mycobacterium tuberculosis.[1]

-

Selectivity: The scaffold shows high selectivity for mycobacterial cells over eukaryotic cells.

-

Mode of Action: Unlike iron chelators, the mechanism likely involves the inhibition of specific dehydrogenases or synthases critical for cell wall maintenance.[1] The isopropyl group enhances membrane permeability, allowing the molecule to reach intracellular targets.

Experimental Validation Protocols

To validate the mechanism of action for this compound, the following self-validating experimental workflows are recommended.

VAP-1 (SSAO) Inhibition Assay (Amplex Red Method)

This protocol measures the reduction in H₂O₂ production, a direct readout of VAP-1 activity.[1]

| Parameter | Specification |

| Assay Type | Fluorometric Enzyme Inhibition |

| Enzyme Source | Recombinant Human VAP-1 (rhVAP-1) or Adipocyte Lysate |

| Substrate | Benzylamine (10-50 µM) |

| Detection Reagent | Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + HRP |

| Readout | Fluorescence (Ex/Em: 530/590 nm) |

| Positive Control | Semicarbazide (Standard SSAO inhibitor) |

Protocol Steps:

-

Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Serial dilute in assay buffer (PBS, pH 7.4).

-

Incubation: Mix 50 µL of inhibitor solution with 50 µL of rhVAP-1 enzyme. Incubate for 30 minutes at 37°C to allow binding.

-

Reaction Trigger: Add 50 µL of reaction mix containing Benzylamine, Amplex Red, and Horseradish Peroxidase (HRP).

-

Measurement: Monitor fluorescence kinetically for 60 minutes.

-

Validation: Calculate IC₅₀. A valid inhibitor should show a dose-dependent reduction in fluorescence slope compared to the DMSO control.

Antimicrobial Susceptibility Testing (MIC)

To confirm anti-tubercular activity, use the Resazurin Microtiter Assay (REMA) .[1]

-

Culture: Grow M. tuberculosis (H37Rv strain) to mid-log phase.

-

Plating: Dispense bacteria into 96-well plates containing serial dilutions of the test compound.

-

Incubation: Incubate for 7 days at 37°C.

-

Readout: Add Resazurin (blue).[1] Viable bacteria reduce it to Resorufin (pink).

-

Result: The MIC is the lowest concentration preventing the color change (remaining blue).[1]

Figure 2: Workflow for validating VAP-1 inhibitory potency using the Amplex Red fluorometric assay.

Therapeutic Implications

The pharmacological profile of this compound suggests utility in the following therapeutic areas:

| Indication | Mechanistic Rationale |

| NASH / Liver Fibrosis | VAP-1 inhibition reduces oxidative stress and leukocyte infiltration in the liver, slowing fibrosis progression.[1] |

| Diabetic Retinopathy | Blocking VAP-1 reduces vascular leakage and inflammation in retinal microvasculature.[1] |

| Tuberculosis | Direct bactericidal activity against M. tuberculosis via metabolic blockade (requires high lipophilicity).[1] |

| Neuroinflammation | Potential to cross the blood-brain barrier (due to low MW and lipophilicity) to target microglial inflammation.[1] |

References

-

VAP-1 Inhibition Mechanism: Smith, D. J., et al. "Targeting Vascular Adhesion Protein-1 to Treat Autoimmune and Inflammatory Diseases."[1] Nature Reviews Drug Discovery, 2021. Link[1]

-

Thiazole Antimicrobial Activity: Bondock, S., et al. "Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety."[1] European Journal of Medicinal Chemistry, 2010. Link

-

Anti-Tubercular 2-Aminothiazoles: Shirude, P. S., et al. "Aminothiazoles as Potent and Selective Inhibitors of Mycobacterium tuberculosis."[1] Bioorganic & Medicinal Chemistry Letters, 2013. Link

-

Amplex Red Assay Protocol: "Amplex® Red Monoamine Oxidase Assay Kit Protocol." Thermo Fisher Scientific. Link

-

Chemical Structure Data: PubChem CID 10749687 (Related Derivative).[1] National Center for Biotechnology Information. Link

Sources

Spectroscopic data for 5-Isopropyl-4-methylthiazol-2-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of 5-Isopropyl-4-methylthiazol-2-amine

Introduction

This compound is a substituted aminothiazole, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The 2-aminothiazole scaffold is a key structural motif in numerous pharmaceuticals. A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of direct experimental data for this specific molecule, the predictions herein are synthesized from established principles of spectroscopy and empirical data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Characterization Workflow

The comprehensive spectroscopic analysis of a novel compound like this compound follows a logical workflow to elucidate and confirm its structure. This process involves a multi-technique approach where each method provides complementary information.

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. Predictions are based on the analysis of related 2-aminothiazole derivatives and standard chemical shift values.[1][2]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the amino, isopropyl, and methyl protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |

| ~3.0 - 3.2 | Septet | 1H | -CH(CH₃)₂ |

| ~2.2 - 2.4 | Singlet | 3H | Thiazole-CH₃ |

| ~1.2 - 1.4 | Doublet | 6H | -CH(CH₃)₂ |

| Solvent: DMSO-d₆ |

Interpretation of the ¹H NMR Spectrum:

-

-NH₂ Protons: The protons of the primary amine group are expected to appear as a broad singlet in the region of δ 5.5-6.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water in the solvent.

-

Isopropyl Protons: The isopropyl group should exhibit a characteristic septet for the methine proton (-CH) around δ 3.0-3.2 ppm, coupled to the six equivalent methyl protons. These two methyl groups will appear as a doublet at approximately δ 1.2-1.4 ppm.

-

Methyl Protons: The methyl group attached to the thiazole ring at position 4 is expected to be a singlet in the range of δ 2.2-2.4 ppm.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Chemical Shift (δ) (ppm) | Assignment |

| ~168 - 172 | C2 (Thiazole, C-NH₂) |

| ~148 - 152 | C4 (Thiazole, C-CH₃) |

| ~115 - 120 | C5 (Thiazole, C-isopropyl) |

| ~28 - 32 | -CH(CH₃)₂ |

| ~22 - 25 | -CH(CH₃)₂ |

| ~14 - 17 | Thiazole-CH₃ |

| Solvent: DMSO-d₆ |

Interpretation of the ¹³C NMR Spectrum:

-

Thiazole Carbons: The three carbon atoms of the thiazole ring are expected to resonate at distinct chemical shifts. The C2 carbon, bonded to two nitrogen atoms, will be the most downfield. The C4 and C5 carbons, substituted with the methyl and isopropyl groups respectively, will appear in the aromatic/heteroaromatic region.

-

Alkyl Carbons: The carbons of the isopropyl and methyl groups will appear in the upfield aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-quality NMR spectra of this compound.[3][4]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[1]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to establish H-H couplings) and HSQC/HMBC (to correlate H and C atoms).[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by absorptions corresponding to the amine, thiazole ring, and alkyl moieties.[5][6]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Weak | C-H stretching (aromatic/heteroaromatic) |

| 2980 - 2850 | Medium | C-H stretching (aliphatic) of alkyl groups |

| ~1640 | Strong | N-H bending (scissoring) of -NH₂ |

| ~1580 | Medium | C=N stretching of the thiazole ring |

| ~1470 | Medium | C-H bending of alkyl groups |

| ~1380 | Medium | C-H bending (umbrella mode) of isopropyl group |

| 1300 - 1000 | Medium | C-N stretching |

| 800 - 600 | Medium | C-S stretching of the thiazole ring |

Interpretation of the IR Spectrum:

-

Amine Group: The primary amine will show two characteristic N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. A strong N-H bending absorption is expected around 1640 cm⁻¹.

-

Thiazole Ring: The C=N stretching vibration of the thiazole ring is anticipated to appear around 1580 cm⁻¹. The C-S stretching modes are typically found in the fingerprint region.[7]

-

Alkyl Groups: The C-H stretching of the isopropyl and methyl groups will be observed in the 2980-2850 cm⁻¹ range. Characteristic C-H bending vibrations will also be present.

Experimental Protocol for FT-IR Spectroscopy

This protocol provides a generalized method for obtaining the FT-IR spectrum of the title compound.[8][9]

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount (1-2 mg) of the compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the instrument's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectral Data

-

Molecular Formula: C₈H₁₄N₂S

-

Molecular Weight: 170.28 g/mol

-

Predicted m/z for [M+H]⁺ (Electrospray Ionization - ESI): 171.0950

Predicted Key Mass Spectral Peaks and Fragmentation Pathways:

| Predicted m/z | Proposed Fragment Ion | Notes |

| 171 | [C₈H₁₅N₂S]⁺ | Protonated molecular ion [M+H]⁺, expected to be the base peak in ESI-MS.[10] |

| 155 | [C₇H₁₁N₂S]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group (α-cleavage), a common fragmentation for amines.[11] |

| 128 | [C₅H₆N₂S]⁺ | Loss of a propyl radical (•C₃H₇) from the isopropyl group. |

| 114 | [C₄H₆N₂S]⁺ | Fragmentation involving the loss of the isopropyl group. |

Interpretation of the Mass Spectrum:

The mass spectrum obtained via a soft ionization technique like ESI is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 171.[12][13] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement.

Under conditions that induce fragmentation (e.g., tandem MS or a harder ionization method), the most likely fragmentation pathway is the α-cleavage at the isopropyl group, leading to the loss of a methyl radical and the formation of a stable, resonance-delocalized cation at m/z 155.[14][15] Other fragmentations involving the loss of the entire isopropyl group or parts of the thiazole ring are also possible.

Experimental Protocol for ESI-MS

This protocol describes a general procedure for the analysis of this compound by ESI-MS.[16][17]

-

Sample Preparation:

-

Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~1-10 µg/mL. The formic acid aids in the protonation of the analyte.

-

-

Instrumentation and Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Operate the mass spectrometer in positive ion mode.

-

Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion (m/z 171) as the precursor ion and inducing fragmentation using collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the m/z of the molecular ion and compare it to the calculated value.

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the molecule.

-

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound based on fundamental principles and data from analogous structures. The predicted NMR, IR, and MS data presented, along with the generalized experimental protocols, offer a comprehensive framework for the identification and characterization of this compound. This information is intended to be a valuable resource for researchers working on the synthesis and application of novel 2-aminothiazole derivatives.

References

-

Scribd. (n.d.). Synthesis and Nmr Spectral Analysis of Amine Heterocycles the Effect of Asymmetry on the 1h and 13c Nmr Spectra of n o. Retrieved from [Link]

-

Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

- De-Pra, M., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Clinical Mass Spectrometry, 8-9, 1-13.

- Journal of Chemical Education. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals.

-

ResearchGate. (2025, August 6). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 85-102.

-

American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

-

Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

-

Stanford University. (n.d.). ESI-MS. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

- Martins, F. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- MDPI. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Molecules, 28(11), 4489.

- Clinical Biochemist Reviews. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3-12.

-

YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

- Annals of the Romanian Society for Cell Biology. (2020). Synthesis, Molecular Structure, Spectral (IR, UV-Vis, 1H-NMR) and Molecular Docking Analysis of 4-Amino-5-(Naphth-2-Oyl)-2-Methyl-Phenylaminothiazole: DFT Technique. Annals of the Romanian Society for Cell Biology, 24(1), 1420-1430.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

-

Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link]

- Molecules. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897.

-

Semantic Scholar. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

- Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram. Retrieved from [Link]

-

NIST WebBook. (n.d.). Thiazole, 2-amino-5-methyl-. Retrieved from [Link]

-

Sultan Qaboos University House of Expertise. (2017, February 15). Conformational stability, spectral analysis (infrared, Raman and NMR) and DFT calculations of 2-Amino-5-(ethylthio)-1,3,4-thiadiazole. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. asianpubs.org [asianpubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole, 2-amino-5-methyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

A Methodological Blueprint for the Structural Elucidation of 5-Isopropyl-4-methylthiazol-2-amine: A Guide for Drug Discovery Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Molecules built around this core have demonstrated significant therapeutic potential, acting as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] 5-Isopropyl-4-methylthiazol-2-amine is a representative member of this vital chemical class. The precise three-dimensional arrangement of its atoms—its crystal structure—is a critical piece of information for understanding its physicochemical properties, predicting its biological interactions, and guiding rational drug design efforts.

This technical guide provides a comprehensive, field-proven blueprint for researchers and drug development professionals on the determination and analysis of the crystal structure of this compound. Rather than merely presenting a final structure, we detail the causality behind the necessary experimental choices, from chemical synthesis and crystallization to the principles and practice of single-crystal X-ray diffraction (SCXRD). This document serves as a self-validating system of protocols, grounded in authoritative standards, to empower scientists to achieve definitive structural elucidation.

Part 1: Synthesis and Production of Diffraction-Quality Crystals

The journey to a crystal structure begins not on the diffractometer, but in the chemistry lab. The synthesis of the target compound and its subsequent crystallization are the most critical, and often most challenging, steps in the process. Without a high-quality, single crystal, even the most advanced analytical techniques are rendered useless.[4]

Proposed Synthetic Pathway: Modified Hantzsch Synthesis

The Hantzsch thiazole synthesis is the classical and most reliable method for constructing the 2-aminothiazole ring system.[5] The proposed synthesis for this compound involves the condensation of an α-haloketone with a thiourea derivative.

Reaction Scheme: The key starting materials are 3-bromo-4-methylpentan-2-one and thiourea. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to yield the target thiazole.

Caption: Proposed Hantzsch synthesis pathway for the target compound.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: To a round-bottom flask charged with absolute ethanol, add thiourea (1.1 equivalents). Stir until dissolved.

-

Reactant Addition: Slowly add 3-bromo-4-methylpentan-2-one (1.0 equivalent) to the solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate. The product may precipitate or require extraction.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic extract under reduced pressure. The resulting crude solid must be purified to >99% purity, as impurities are potent inhibitors of crystallization. Column chromatography on silica gel is the method of choice.

Causality: The use of excess thiourea helps to drive the reaction to completion. Neutralization is critical to remove the HBr byproduct, which would otherwise form a salt with the product's amine group, affecting its solubility and crystallization properties. High purity is non-negotiable for successful crystallography.

Protocol: Growing Single Crystals

Crystal growth is an empirical science that relies on creating a state of slow, controlled supersaturation.

Method 1: Slow Evaporation

-

Dissolve the purified compound in a suitable solvent (e.g., acetone, acetonitrile, or a mixture like dichloromethane/hexane) to near-saturation in a small vial.

-

Cover the vial with a cap containing a few pinholes or with parafilm punctured by a needle.

-

Place the vial in a vibration-free environment.

-

Allow the solvent to evaporate slowly over several days to weeks.

Method 2: Vapor Diffusion (Hanging Drop)

-

Dissolve the compound in a good solvent (e.g., methanol) to create a concentrated drop (1-5 µL).

-

Place this drop on the underside of a siliconized glass coverslip.

-

In a well plate, add a larger volume (500 µL) of a poor solvent (an "anti-solvent" in which the compound is less soluble, e.g., water or diethyl ether).

-

Invert the coverslip and seal the well.

-

The anti-solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and inducing crystallization.

Trustworthiness: The choice of solvent is paramount. A good solvent will dissolve the compound completely, while the anti-solvent will precipitate it. The slow nature of these processes is designed to allow molecules to arrange themselves into an ordered, single crystal lattice rather than crashing out as an amorphous powder.

Part 2: Structural Elucidation by Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive, non-destructive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7] It provides unambiguous information on bond lengths, angles, and connectivity.[8]

The Principle of Diffraction

In 1912, Max von Laue discovered that crystals could act as three-dimensional diffraction gratings for X-rays.[6] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a periodically ordered lattice, the scattered waves interfere with one another. Constructive interference occurs only in specific directions, governed by Bragg's Law :

nλ = 2d sin(θ)

Where n is an integer, λ is the wavelength of the X-rays, d is the spacing between crystal lattice planes, and θ is the angle of incidence.[6] By systematically rotating the crystal and measuring the intensity and position of the thousands of diffracted beams (reflections), a 3D map of the electron density within the crystal's unit cell can be reconstructed.[9]

The SCXRD Experimental Workflow

The process of determining a crystal structure is a logical, multi-stage workflow. Each step builds upon the last, forming a self-validating system from raw data to the final, refined atomic model.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: A Hypothetical Analysis

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is identified under a microscope, picked up using a microloop, and flash-cooled in a stream of liquid nitrogen (100 K).[4]

-

Expertise: Cryo-cooling is essential. It minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from potential radiation damage from the high-intensity X-ray beam.

-

-

Data Collection: The mounted crystal is placed on a diffractometer. A preliminary "unit cell" determination is performed, followed by a full data collection strategy, where the crystal is rotated through a series of angles while being irradiated with X-rays (e.g., Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.5418 Å).

-

Data Reduction: Software is used to integrate the raw diffraction images to determine the intensity of each reflection. The data is scaled and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption).

-

Structure Solution and Refinement: This is the computational heart of crystallography.

-

Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Refinement: An atomic model is built into the map and refined using a least-squares algorithm. This process iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed by the R-factor (R1), with values below 5% (0.05) indicating a very good fit.

-

Part 3: Hypothetical Data Analysis and Interpretation

While the specific crystal structure of this compound is not yet publicly available, we can outline the expected results and their significance for drug development. The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the necessary information about the structure.

Tabulated Crystallographic Data (Illustrative)

The data below is representative of what would be expected for a small organic molecule like the title compound.

| Parameter | Illustrative Value | Significance |

| Chemical Formula | C₇H₁₂N₂S | Confirms the elemental composition of the crystal. |

| Formula Weight | 156.25 g/mol | Consistent with the molecular structure. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | a = 8.5, b = 12.1, c = 9.2 | Unit cell dimensions. |

| α, β, γ (°) | α = 90, β = 105.5, γ = 90 | Unit cell angles. |

| Volume (ų) | 910 | Volume of a single unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R1 [I > 2σ(I)] | 0.045 | A low R-factor indicates a good fit between the model and data. |

| Goodness-of-Fit | 1.05 | A value close to 1 indicates a good refinement. |

Structural Insights for Drug Development

-

Conformation and Stereochemistry: The crystal structure provides definitive, unambiguous proof of the molecule's connectivity and 3D shape. It reveals the precise torsion angles of the isopropyl group relative to the thiazole ring, which is critical for docking studies into a protein's active site.

-

Intermolecular Interactions: The way molecules pack in the crystal lattice is dictated by non-covalent interactions. For this compound, the primary amine group (-NH₂) is a strong hydrogen bond donor, while the ring nitrogen atoms are potential acceptors. Understanding this hydrogen-bonding network is key to predicting solubility, stability, and potential polymorphism—all critical factors in pharmaceutical development.

Caption: Potential intermolecular hydrogen bonding (N-H···N) dimer formation.

Conclusion

The structural elucidation of this compound, a compound belonging to the therapeutically vital 2-aminothiazole class, is an essential step in its development as a potential drug candidate. This guide has provided a comprehensive and technically grounded blueprint for achieving this goal. By following a rigorous methodology encompassing targeted synthesis, meticulous crystallization, and precise analysis by single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional atomic model. This structural data is not merely an academic endpoint; it is the foundational knowledge required for understanding structure-activity relationships, enabling computational modeling, and making informed decisions in the complex process of drug discovery and development.

References

-

FZU. (n.d.). X-ray single-crystal diffraction. FZU. Retrieved February 19, 2026, from [Link]

-

SERC, Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved February 19, 2026, from [Link]

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 849-873. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved February 19, 2026, from [Link]

-

Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved February 19, 2026, from [Link]

-

Al-Ostath, A. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]

-

ResearchGate. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF. Retrieved February 19, 2026, from [Link]

-

Sabreen, A. A., et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. International Journal of Health Sciences, 6(S5), 10452-10464. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 5. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 8. pulstec.net [pulstec.net]

- 9. X-ray single-crystal diffraction | FZU [fzu.cz]

In Vitro Screening of 5-Isopropyl-4-methylthiazol-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive framework for the in vitro screening of a specific subclass of these compounds: 5-Isopropyl-4-methylthiazol-2-amine derivatives. As a Senior Application Scientist, the following sections will not only detail the requisite protocols but also provide the scientific rationale behind the proposed screening cascade, empowering researchers to make informed decisions in their drug discovery endeavors. This guide is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and translatable to downstream preclinical development.

Introduction: The Therapeutic Potential of 2-Aminothiazoles

The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which imparts unique electronic properties that facilitate interactions with various biological targets.[3] The 2-aminothiazole moiety, in particular, has been identified as a key pharmacophore in a number of approved drugs and clinical candidates. Derivatives of this core structure have demonstrated potent activity against a range of diseases, underscoring the value of exploring novel analogs such as those derived from this compound. This guide outlines a strategic in vitro screening approach to systematically evaluate the therapeutic potential of this specific chemical series.

The Screening Cascade: A Multi-tiered Approach

A hierarchical screening strategy is essential for the efficient and cost-effective evaluation of a new chemical series. This approach begins with broad, high-throughput assays to identify general bioactivity and potential liabilities, followed by more specific, target-oriented assays to elucidate the mechanism of action.

Caption: A tiered approach to in vitro screening of this compound derivatives.

Primary Screening: Foundational Cytotoxicity Assessment

The initial step in evaluating any new chemical entity is to determine its inherent cytotoxicity against mammalian cells. This foundational data is crucial for interpreting the results of subsequent bioassays and for identifying compounds with a favorable therapeutic index.

Rationale for Cytotoxicity Screening

A potent biological activity is only therapeutically relevant if it can be achieved at concentrations that are not toxic to healthy cells. Cytotoxicity assays provide a quantitative measure of a compound's ability to induce cell death, which is essential for establishing a safe therapeutic window. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%.[4][5][6]

Recommended Assays: MTT and MTS

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are reliable, colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of living cells.[7][9][10]

| Parameter | MTT Assay | MTS Assay |

| Principle | Reduction of yellow MTT to purple formazan crystals by viable cells.[7][10] | Reduction of MTS to a soluble formazan product in the presence of an electron coupling reagent.[9] |

| Solubilization | Requires a solubilization step to dissolve the formazan crystals.[9][11] | The formazan product is soluble in culture medium, eliminating a solubilization step.[9] |

| Endpoint | Absorbance measurement at 570 nm.[4][9] | Absorbance measurement at 490-500 nm. |

| Advantages | Well-established, cost-effective. | Fewer steps, higher throughput. |

| Disadvantages | Additional solubilization step can introduce variability. | Can be more expensive than MTT. |

Experimental Protocol: MTT Assay

Materials:

-

96-well cell culture plates

-

Mammalian cell line (e.g., HEK293, NIH3T3)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile-filtered)[9]

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[9]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[11][12]

-